molecular formula C15H12BrN3O2 B8529867 2-amino-7-bromo-4-(4-methoxyphenyl)-1(2H)-Phthalazinone

2-amino-7-bromo-4-(4-methoxyphenyl)-1(2H)-Phthalazinone

Cat. No.: B8529867
M. Wt: 346.18 g/mol
InChI Key: BZQJOIOUZVTEEF-UHFFFAOYSA-N
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Description

2-amino-7-bromo-4-(4-methoxyphenyl)-1(2H)-Phthalazinone is a chemical compound that belongs to the phthalazine family Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyridazine ring This particular compound is characterized by the presence of an amino group at the second position, a bromine atom at the seventh position, and a methoxyphenyl group at the fourth position of the phthalazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-bromo-4-(4-methoxyphenyl)-1(2H)-Phthalazinone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Amination: The amino group can be introduced at the second position through nucleophilic substitution reactions using ammonia or amines.

    Methoxylation: The methoxyphenyl group can be attached to the fourth position through electrophilic aromatic substitution reactions using methoxybenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-bromo-4-(4-methoxyphenyl)-1(2H)-Phthalazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-amino-7-bromo-4-(4-methoxyphenyl)-1(2H)-Phthalazinone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-7-bromo-4-(4-methoxyphenyl)-1(2H)-Phthalazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-(4-methoxyphenyl)phthalazin-1(2H)-one: Lacks the bromine atom at the seventh position.

    7-bromo-4-(4-methoxyphenyl)phthalazin-1(2H)-one: Lacks the amino group at the second position.

    2-amino-7-bromo-phthalazin-1(2H)-one: Lacks the methoxyphenyl group at the fourth position.

Uniqueness

2-amino-7-bromo-4-(4-methoxyphenyl)-1(2H)-Phthalazinone is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H12BrN3O2

Molecular Weight

346.18 g/mol

IUPAC Name

2-amino-7-bromo-4-(4-methoxyphenyl)phthalazin-1-one

InChI

InChI=1S/C15H12BrN3O2/c1-21-11-5-2-9(3-6-11)14-12-7-4-10(16)8-13(12)15(20)19(17)18-14/h2-8H,17H2,1H3

InChI Key

BZQJOIOUZVTEEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C3=C2C=CC(=C3)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of AlCl3 and 5-bromoisobenzofuran-1,3-dione in 1,2-dichloroethane was briefly heated to form a solution, and cooled to room temperature. Anisole was added dropwise and stirred overnight. The mixture was quenched with 1N HCl, extracted with dichloromethane, dried (Na2SO4), filtered, and triturated (Hexanes/Et2O) to give a ˜1:1 mixture of 4-bromo-2-(4-methoxybenzoyl)benzoic acid:5-bromo-2-(4-methoxybenzoyl)benzoic acid as a white solid. A solution of this material and hydrazine hydrate in EtOH was heated at 60° C. overnight, concentrated, diluted with EtOAc, washed with saturated aqueous NaHCO3 and brine, dried (Na2SO4), and chromatographed (15-50% (1:1 EtOAc:dichloromethane)/hexanes) to give a mixture of 6-bromo-4-(4-methoxyphenyl)phthalazin-1(2H)-one and 7-bromo-4-(4-methoxyphenyl)phthalazin-1(2H)-one as a white solid. A solution of this mixture in THF was treated with O-(diphenylphosphoryl)hydroxylamine using a method similar to that described in Example 1B, and the regioisomers separated upon purification by chromatography on SiO2 (7% EtOAc/dichloromethane) to give the title compound. 1H NMR (300 MHz, DMSO) δ 8.45 (d, J=2.1, 1H), 8.05 (dd, J=8.7, 2.2, 1H), 7.69 (d, J=8.7, 1H), 7.59-7.48 (m, 2H), 7.17-7.07 (m, 2H), 6.55 (d, J=6.1, 2H), 3.85 (s, 3H).
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